molecular formula C22H36Cl2N2O3 B2457044 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1217688-41-9

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2457044
CAS RN: 1217688-41-9
M. Wt: 447.44
InChI Key: QSQCFYTZGGDQEK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of several different functional groups and a bicyclic ring system. The stereochemistry at the 1R,4S positions of the bicyclic heptane structure would also play a significant role in its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the methoxy group might undergo reactions typical of ethers, while the propanol group could participate in reactions typical of alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended use or biological activity. If it shows promise in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3.2ClH/c1-26-22-6-4-20(5-7-22)24-10-8-23(9-11-24)14-21(25)16-27-15-19-13-17-2-3-18(19)12-17;;/h4-7,17-19,21,25H,2-3,8-16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQCFYTZGGDQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COCC3CC4CCC3C4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

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